1-(Pyridin-3-yl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)pent-1-en-3-one is an organic compound featuring a pyridine ring attached to a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pent-4-en-1-ol under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired enone product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often involves reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)pent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as an anti-inflammatory and antioxidant agent.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(Pyridin-3-yl)pent-1-en-3-one exerts its effects involves interactions with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
- 4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one
- 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Comparison: 1-(Pyridin-3-yl)pent-1-en-3-one stands out due to its unique enone structure, which imparts distinct reactivity and biological activity compared to its analogs. While similar compounds may share some chemical properties, the specific arrangement of the pyridine and enone groups in this compound provides unique opportunities for chemical modifications and applications .
Properties
CAS No. |
921206-19-1 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-pyridin-3-ylpent-1-en-3-one |
InChI |
InChI=1S/C10H11NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3 |
InChI Key |
ZITWIJRVWYDGRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.